molecular formula C18H15N5OS B2408153 N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415527-39-6

N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No. B2408153
CAS RN: 2415527-39-6
M. Wt: 349.41
InChI Key: VDSXNRILIHRULC-UHFFFAOYSA-N
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Description

“N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide” is a complex organic compound. It contains an imidazo[2,1-b][1,3]thiazole moiety, which is a nitrogen and sulfur-containing heterocyclic compound . This class of compounds is known for its wide range of biological properties .


Synthesis Analysis

The synthesis of compounds with an imidazo[2,1-b][1,3]thiazole moiety can be achieved through various methods . For instance, one method involves the CuI-catalyzed Ullmann cross-coupling of 1,3-dihydro-2Himidazole-2-thione and 1,8-diiodonaphthalene . Another approach involves the synthesis of arylidenehydrazide compounds from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide .


Molecular Structure Analysis

The molecular structure of compounds with an imidazo[2,1-b][1,3]thiazole moiety is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Compounds with an imidazo[2,1-b][1,3]thiazole moiety can undergo various chemical reactions. For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with an imidazo[2,1-b][1,3]thiazole moiety can vary. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Mechanism of Action

The mechanism of action of compounds with an imidazo[2,1-b][1,3]thiazole moiety can vary depending on the specific compound and its biological target. For example, some compounds have been found to inhibit the insulin-like growth factor receptor and members of the epidermal growth factor family of receptor tyrosine kinases .

Safety and Hazards

The safety and hazards associated with compounds with an imidazo[2,1-b][1,3]thiazole moiety can vary depending on the specific compound. Some compounds may be classified as Acute Tox. 3 Oral, indicating that they are toxic if swallowed .

properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-11-12(2)19-10-20-16(11)17(24)21-14-5-3-4-13(8-14)15-9-23-6-7-25-18(23)22-15/h3-10H,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSXNRILIHRULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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